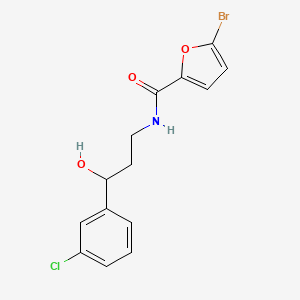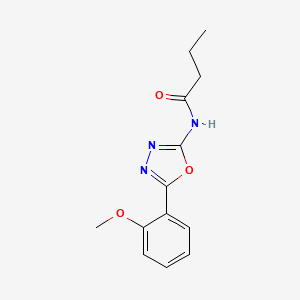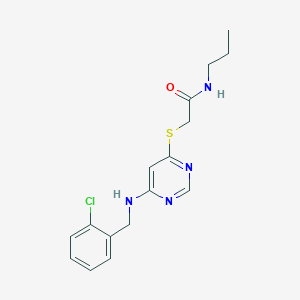
5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)furan-2-carboxamide is a chemical compound that has shown potential in scientific research applications. It is a furan derivative and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)furan-2-carboxamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes involved in the inflammatory response and cancer cell growth. It has also been suggested that the compound interferes with the replication of the Zika virus.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the replication of the Zika virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)furan-2-carboxamide in lab experiments is its potential as a scaffold for the development of new drugs. It has also shown promising results in inhibiting the growth of cancer cells and the replication of the Zika virus. However, the compound has limitations in terms of its yield and stability, which may affect its use in lab experiments.
Direcciones Futuras
There are several future directions for the use of 5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)furan-2-carboxamide. One direction is the development of new drugs based on the compound's scaffold. Another direction is the investigation of the compound's potential in treating other diseases, such as autoimmune diseases and viral infections. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method for increased yield and stability.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. It has been synthesized using various methods and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound's mechanism of action is not fully understood, but it has been suggested to inhibit the activity of certain enzymes and interfere with virus replication. The compound has advantages and limitations for lab experiments, and future directions include the development of new drugs and investigation of its potential in treating other diseases.
Métodos De Síntesis
There are several methods available for the synthesis of 5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)furan-2-carboxamide. One of the methods involves the reaction of 5-bromo-2-furoic acid with 3-(3-chlorophenyl)-3-hydroxypropylamine in the presence of a coupling agent. Another method involves the reaction of 5-bromo-2-furoyl chloride with 3-(3-chlorophenyl)-3-hydroxypropylamine in the presence of a base. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-(3-chlorophenyl)-3-hydroxypropyl)furan-2-carboxamide has been used in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a scaffold for the development of new drugs. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. Additionally, it has been tested against the Zika virus and has shown potential in inhibiting the virus replication.
Propiedades
IUPAC Name |
5-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3/c15-13-5-4-12(20-13)14(19)17-7-6-11(18)9-2-1-3-10(16)8-9/h1-5,8,11,18H,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPRZABCCBMLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(O2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromopyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451720.png)
![tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B2451721.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2451722.png)
![(2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2451723.png)

![5-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2451727.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2451728.png)

![tert-Butyl N-[2-(2-fluoro-4-sulfamoylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B2451730.png)
![2-(ethylthio)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2451731.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2451732.png)


